molecular formula C5H6Br2N2O B14304591 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 116342-87-1

4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14304591
CAS No.: 116342-87-1
M. Wt: 269.92 g/mol
InChI Key: DWWZEYOTASQVAS-UHFFFAOYSA-N
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Description

4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a pyrazolone ring. Pyrazolones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the bromination of 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4-positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Chemical Reactions Analysis

4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazolone derivatives or reduction to remove the bromine atoms.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The bromine atoms and the pyrazolone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .

Comparison with Similar Compounds

4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:

The presence of bromine atoms in this compound makes it unique and imparts specific chemical properties that are not observed in other similar compounds.

Properties

CAS No.

116342-87-1

Molecular Formula

C5H6Br2N2O

Molecular Weight

269.92 g/mol

IUPAC Name

4,4-dibromo-2,5-dimethylpyrazol-3-one

InChI

InChI=1S/C5H6Br2N2O/c1-3-5(6,7)4(10)9(2)8-3/h1-2H3

InChI Key

DWWZEYOTASQVAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(Br)Br)C

Origin of Product

United States

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